molecular formula C20H24N2O5S B2892496 N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide CAS No. 1021208-18-3

N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide

Cat. No.: B2892496
CAS No.: 1021208-18-3
M. Wt: 404.48
InChI Key: UUBMMQUHMZKNLT-UHFFFAOYSA-N
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Description

N-(3-(((9H-Fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide (CAS 1021208-18-3) is a synthetic organic compound with the molecular formula C20H24N2O5S and a molecular weight of 404.48 g/mol . This reagent features a unique structure incorporating a 9H-fluoren-9-ylidene moiety, a group known for its utility in various chemical research contexts, including the development of complex molecules and chemical probes . The specific research applications and biochemical mechanisms of action for this compound are an active area of scientific investigation, as referenced in several studies . It is offered in high purity (90%+) to ensure consistency and reliability in experimental settings . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the provided literature and safety data sheets prior to use.

Properties

IUPAC Name

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(2-methoxyethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-12-11-22(28(2,24)25)13-15(23)14-27-21-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,23H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBMMQUHMZKNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(((9H-fluoren-9-ylidene)amino)oxy)-2-hydroxypropyl)-N-(2-methoxyethyl)methanesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound exhibits potential biological activities that may be relevant in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to explore its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N2O5SC_{20}H_{28}N_{2}O_{5}S, and it features a sulfonamide functional group (-SO₂NH₂) along with a fluorenylidene moiety. The presence of these functional groups suggests a diverse range of chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC20H28N2O5SC_{20}H_{28}N_{2}O_{5}S
Molecular Weight396.52 g/mol
SolubilitySoluble in DMSO and ethanol

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of fluorenone derivatives with hydroxypropyl and methanesulfonyl chlorides under controlled conditions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the synthesis process and confirm product identity.

Anti-inflammatory Properties

Research has indicated that compounds related to the fluorenylidene structure exhibit anti-inflammatory properties. For instance, studies on similar compounds have demonstrated their effectiveness in reducing inflammation in various animal models, such as oxazolone dermatitis in mice and adjuvant arthritis in rats. These compounds inhibited T-lymphocyte activation and reduced leukocyte infiltration at inflammatory sites, suggesting a mechanism that could be applicable to this compound .

Antimicrobial Activity

The sulfonamide class is well-known for its antimicrobial properties. Compounds with similar structures have shown activity against a range of bacterial strains. The fluorenylidene moiety may enhance this activity by facilitating interactions with bacterial enzymes or receptors. Specific studies on related sulfonamides have reported broad-spectrum antimicrobial effects, indicating potential for this compound to act against pathogenic bacteria .

Case Studies

  • Anti-inflammatory Efficacy : A study evaluating the anti-inflammatory effects of fluorenyl derivatives found that certain compounds significantly reduced edema in animal models when administered at specific dosages. The study highlighted that these compounds could inhibit neutrophil recruitment to inflammatory sites without causing myelotoxicity, indicating a favorable safety profile for long-term use .
  • Antimicrobial Testing : In vitro studies demonstrated that related sulfonamides exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural characteristics of these compounds were linked to their ability to inhibit bacterial growth, suggesting that this compound may also possess similar properties .

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s methanesulfonamide group distinguishes it from carbamate-based fluorenyl derivatives (e.g., ), offering enhanced resistance to hydrolysis .
  • Compared to ’s silanamine derivative, the hydroxypropyl and methoxyethyl chains in the target compound improve hydrophilicity, critical for biological applications .

Methanesulfonamide Derivatives

Sulfonamides are prevalent in pharmaceuticals and agrochemicals. Key examples:

Compound Name Molecular Weight Key Functional Groups Applications Key Properties References
This compound ~500 Methanesulfonamide, fluorenylidene Drug delivery
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) 381.36 Triazine, sulfonylurea Herbicide High herbicidal activity
N-[2-[7-[3-(4-Cyanophenoxy)propyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]-N-(phenylmethyl)methanesulfonamide 498.64 Bicyclic, cyanophenoxy Pharmaceutical research

Functional Group Impact :

  • The target compound’s fluorenylidene group provides steric bulk and UV sensitivity, unlike metsulfuron-methyl’s triazine ring, which enhances herbicidal targeting .

Polymer-Drug Conjugates

The hydroxypropyl group in the target compound parallels HPMA-based drug delivery systems:

Compound Name Key Features Pharmacokinetic Profile Tumor Inhibition Rate References
HPMA-5-FU conjugate (P-FU) HPMA backbone, 5-fluorouracil Plasma t1/2: 32.4 h; Tumor AUC: 3.3×5-FU 69.09%
Target compound Fluorenylidene, methanesulfonamide

Drug Delivery Potential:

  • HPMA conjugates like P-FU show prolonged circulation (t1/2 166×5-FU) and enhanced tumor deposition . The target compound’s fluorenylidene group may similarly improve tumor targeting via controlled release mechanisms.

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

  • Methodological Answer: Follow GHS hazard classifications (e.g., H302, H315, H319) by using PPE (gloves, lab coats, safety goggles) and working in a fume hood to avoid inhalation or skin contact . Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation. Avoid dust formation by using closed systems during weighing .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer: Use NMR spectroscopy (¹H/¹³C) to verify stereochemistry and functional groups (e.g., Fmoc, sulfonamide) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold) . For crystallinity analysis, X-ray diffraction is recommended if single crystals are obtainable .

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in the compound’s reactivity and applications?

  • Methodological Answer: The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-sensitive bonds. Its UV activity (λ = 301 nm) allows real-time monitoring of deprotection via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?

  • Methodological Answer: Optimize coupling using DIC/HOBt (1:1 molar ratio) in DMF at 25°C for 2 hours. Monitor reaction progress via Kaiser test or FT-IR (disappearance of amine peaks at 3300 cm⁻¹). For sterically hindered residues, switch to PyBOP/DIEA to enhance activation efficiency . Pre-activate the carboxyl group for 5 minutes before resin addition to improve yields .

Q. What strategies are recommended for resolving contradictory data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer: Conduct systematic pH stability studies (pH 2–12, 25–37°C) using buffered solutions (e.g., phosphate, acetate). Analyze degradation products via LC-MS/MS to identify hydrolysis pathways. Use accelerated stability testing (40°C/75% RH) to predict shelf-life and correlate with Arrhenius kinetics . Cross-validate results with NMR to confirm structural integrity of aged samples .

Q. How should researchers design experiments to assess the compound’s potential as a sulfonamide-based enzyme inhibitor?

  • Methodological Answer: Perform enzyme inhibition assays (e.g., carbonic anhydrase II) using a fluorogenic substrate (e.g., 4-nitrophenyl acetate). Measure IC₅₀ values via dose-response curves (0.1–100 μM range). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine Kd and stoichiometry . Use molecular docking (AutoDock Vina) to predict binding poses relative to known inhibitors .

Q. What methodological approaches are advised for troubleshooting low yields in the final deprotection step of this compound?

  • Methodological Answer: Low yields may arise from incomplete Fmoc removal. Increase piperidine concentration (30% v/v) or extend deprotection time (30–60 minutes). Analyze by TLC (Rf shift) or MALDI-TOF to detect residual protecting groups. If oxidation occurs (e.g., methionine residues), add 0.1 M DTT to the deprotection mixture .

Q. How can researchers design safety protocols when toxicological data for this compound is incomplete?

  • Methodological Answer: Apply the precautionary principle : assume higher toxicity (e.g., LD₅₀ < 300 mg/kg) based on structural analogs (e.g., sulfonamides). Use Ames test for mutagenicity screening and HEK293 cell viability assays (IC₅₀) for acute toxicity. Implement waste neutralization (activated carbon adsorption) before disposal .

Q. What advanced techniques are recommended for analyzing the compound’s interaction with lipid bilayers in membrane permeability studies?

  • Methodological Answer: Use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. Perform calorimetric assays (DSC) to measure phase transition shifts. For quantitative permeability, employ PAMPA (parallel artificial membrane permeability assay) with a hexadecane lipid mimic .

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